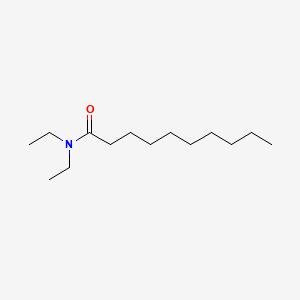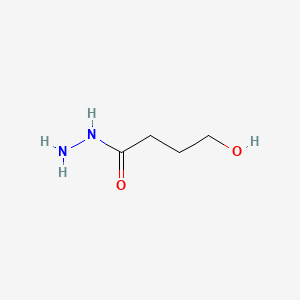
N,N-ジエチルデカンアミド
概要
説明
N,N-Diethyldecanamide: is an organic compound with the molecular formula C14H29NO . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols, ethers, and carbon disulfide . This compound is used in various industrial applications, including as a surfactant, lubricant, and solvent .
科学的研究の応用
Chemistry: N,N-Diethyldecanamide is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of substances .
Biology: In biological research, N,N-Diethyldecanamide is used as a surfactant and lubricant in the preparation of biological samples and in various biochemical assays .
Medicine: This compound is utilized in the pharmaceutical industry for the synthesis of drugs and drug delivery systems .
Industry: N,N-Diethyldecanamide is employed in the manufacturing of lubricating oils, rust inhibitors, and machining fluids due to its low surface tension and good lubricating properties .
Safety and Hazards
作用機序
Target of Action
This compound, like many others, likely interacts with multiple cellular components to exert its effects .
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Result of Action
Understanding these effects is crucial for determining the compound’s potential applications and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,N-Diethyldecanamide. Factors such as temperature, pH, and the presence of other compounds can affect how N,N-Diethyldecanamide interacts with its targets and exerts its effects .
準備方法
Synthetic Routes and Reaction Conditions:
Capric Acid and Ethylene Chloride Reaction: The preparation of N,N-Diethyldecanamide typically begins with the reaction of capric acid and ethylene chloride to generate capric acid ethylene ester.
Reaction with Ethylamine: The capric acid ethylene ester is then reacted with ethylamine to produce N,N-Diethyldecanamide.
Industrial Production Methods: The industrial production of N,N-Diethyldecanamide involves similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: N,N-Diethyldecanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: N,N-Diethyldecanamide can participate in substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of N,N-Diethyldecanamide.
Reduction: Reduced forms of the compound, such as primary amines.
Substitution: Substituted amides with different functional groups.
類似化合物との比較
N,N-Dimethyldecanamide: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Dimethylacetamide: Another similar compound used as a polar solvent in organic synthesis.
N,N-Dimethyldodecanamide: Similar in structure but with a longer carbon chain, used in various industrial applications.
Uniqueness: N,N-Diethyldecanamide is unique due to its specific combination of ethyl groups and a decanamide backbone, which imparts distinct solubility and lubricating properties. This makes it particularly useful in applications requiring low surface tension and good lubricating characteristics .
特性
IUPAC Name |
N,N-diethyldecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-4-7-8-9-10-11-12-13-14(16)15(5-2)6-3/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYRLFIIUVBZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307770 | |
| Record name | N,N-Diethyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2602-61-1 | |
| Record name | N,N-Diethyldecanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DEDEA interact with uranium(VI) to enable its extraction from nitric acid solutions?
A1: DEDEA extracts uranium(VI) from nitric acid solutions through a solvation mechanism []. This means that the DEDEA molecules directly coordinate with the uranyl ion (UO22+), forming a complex that is soluble in the organic phase (kerosene in this case). The research suggests that the extraction efficiency is influenced by factors like nitric acid concentration, DEDEA concentration, and the presence of a salting-out agent like lithium nitrate (LiNO3) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)


